2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone, also known by its CAS number 861210-59-5, is a complex organic compound that belongs to the class of pyridinones. This compound features a pyridine ring substituted with a methylsulfanyl group and two methyl groups, which contribute to its unique chemical properties and potential applications in various scientific fields.
The compound is cataloged in several chemical databases, including PubChem and Benchchem, which provide detailed information on its structure and properties. It has garnered interest for its potential applications in medicinal chemistry and materials science due to its structural characteristics and reactivity.
2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone can be classified as:
The synthesis of 2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone typically involves multi-step organic reactions that include:
The synthesis often requires specific reagents and conditions to ensure high yields and purity. Common reagents include bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or ethanol. Reaction conditions such as temperature and time are critical for successful synthesis.
The molecular formula for 2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone is . The structure consists of:
Key structural data include:
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
Reactions involving this compound often require careful control of temperature and pH to avoid side reactions. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor reaction progress and purity.
The mechanism of action for 2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone is not extensively documented in literature but can be inferred based on its structure:
Further studies are required to elucidate specific mechanisms, including binding affinities and biological activities.
2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone has potential applications in:
Continued research into this compound's properties and potential applications could lead to significant advancements in both medicinal chemistry and materials science.
The pyridinone scaffold has evolved into a privileged structure in medicinal chemistry, with its historical significance anchored in its presence in numerous therapeutically valuable agents. Early developments leveraged the scaffold's synthetic accessibility and versatile bioactivity, leading to milestone drugs that validated its pharmaceutical relevance. Notably, milrinone emerged as a potent cardiotonic agent for heart failure management through selective phosphodiesterase III inhibition [1]. Pirfenidone, approved for idiopathic pulmonary fibrosis (IPF), demonstrated the scaffold's applicability in chronic fibrotic conditions, while deferiprone revolutionized iron chelation therapy for thalassemia patients [1]. The anticancer domain saw pyridinone integration in agents like tazemetostat, an EZH2 inhibitor for epithelioid sarcoma, and gimeracil, used as a chemosensitizer in gastric cancer treatment [1].
The scaffold's journey reflects strategic structural refinements:
Table 1: Clinically Impactful Pyridinone-Based Pharmaceuticals
Compound | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Milrinone | Cardiotonic | PDE3 enzyme | 2-Methyl-5-cyanopyridinone |
Pirfenidone | Anti-fibrotic | TGF-β signaling | 5-Methyl-1-phenyl-2(1H)-pyridinone |
Deferiprone | Iron chelator | Fe³⁺ complexation | 3-Hydroxy-1-methyl-4(1H)-pyridinone |
Tazemetostat | Antineoplastic | EZH2 methyltransferase | 1-(1-Methylethyl)-6-methylpyridinone |
Doravirine | Anti-HIV | HIV-1 reverse transcriptase | 3-Chloro-1-((4-methyl-5-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6-yl)methyl)pyridin-2(1H)-one |
The 4(1H)-pyridinone core exhibits distinctive physicochemical properties that underpin its broad bioactivity profile. Structurally, it exists in equilibrium with its 4-hydroxypyridine tautomer, though the pyridinone form dominates under physiological conditions due to enhanced stability [1]. This heterocycle functions as a multifunctional hydrogen-bonding motif, capable of acting as both hydrogen bond donor (via N-H) and acceptor (via carbonyl oxygen and ring nitrogen). This dual functionality enables mimicry of peptide bonds and interactions with conserved kinase hinge regions, as demonstrated in Bruton's tyrosine kinase (BTK) inhibitors [1] [7].
Key structure-activity principles include:
Advanced applications exploit these properties for molecular hybridization, combining pyridinone with complementary pharmacophores. Examples include:
Table 2: Bioactivity Profile of Pyridinone Hybrid Architectures
Hybrid System | Biological Target | Potency Range | Therapeutic Application |
---|---|---|---|
Pyridinone-quinazoline | Protein tyrosine kinases | IC₅₀: 9-15 μM | Broad-spectrum anticancer |
Pyrrolopyridine-pyridinone | MET kinase | IC₅₀: <100 nM | Antitumor (gastric carcinomas) |
4-Pyridone-phenylimidazole | FabI/FabK enzymes | IC₅₀: 0.0045-0.38 μM | Antibacterial (MRSA coverage) |
Pyridinone-sulfonamide | Tubulin polymerization | IC₅₀: 0.12-0.21 μM (HeLa) | Antimitotic agents |
The specific substitution pattern in 2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone represents a strategic optimization to enhance drug-likeness and target engagement. Each substituent contributes distinct physicochemical and steric properties:
2,3-Dimethyl Group Effects:
3-(Methylsulfanyl)phenyl Motif:
The ortho-methylsulfanyl orientation on the N1-aryl ring creates a unique vector for interacting with hydrophobic subpockets in enzyme targets, as evidenced in FabI inhibitors where 3-phenoxy-4-pyridones demonstrated MIC values of 0.049 μg/mL against MRSA strains [4]. Similarly, molecular modeling suggests the methylsulfanyl group could engage in sulfur-π interactions with Phe residues in kinase ATP-binding sites.
Table 3: Comparative Bioactivity of Pyridinone Substituent Patterns
Substitution Pattern | Representative Compound | Key Biological Activity | Potency Enhancement |
---|---|---|---|
Unsubstituted 4(1H)-pyridinone | Parent scaffold | Baseline activity | Reference |
3-Phenoxy-4-pyridone | Compound 47 [4] | S. aureus FabI inhibition | IC₅₀: 0.08 μM (6-fold vs. pyrone) |
1-(4-Fluorophenyl)-pyridinone | Rosuvastatin intermediate | HMG-CoA reductase inhibition | Ki: ≈1 nM [9] |
3-[(4-Methylphenyl)sulfonyl] | CID 3762987 [8] | Kinase inhibition (predicted) | Not reported |
2,3-Dimethyl-1-[3-(methylsulfanyl)phenyl] | Target compound | Multitarget potential (projected) | Pending empirical validation |
Rational design of this specific analog integrates three strategic elements:
Ongoing investigations focus on quantifying these substituents' individual contributions through matched molecular pair analysis and computational free energy calculations to establish predictive design principles for next-generation pyridinone therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7